molecular formula C15H13BrN2 B12089500 5-bromo-1-phenethyl-1H-benzo[d]imidazole

5-bromo-1-phenethyl-1H-benzo[d]imidazole

Katalognummer: B12089500
Molekulargewicht: 301.18 g/mol
InChI-Schlüssel: YDDIMGWUJMBBNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-1-phenethyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-phenethyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-bromo-1H-benzimidazole with phenethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-1-phenethyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical properties and reactivity.

    Cyclization Reactions: The phenethyl group can participate in cyclization reactions, forming more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like DMF or DMSO.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

    Cyclization Reactions: Catalysts such as palladium or nickel complexes are employed to facilitate cyclization.

Major Products Formed

    Substitution Products: Various substituted benzimidazole derivatives.

    Oxidation Products: Oxidized forms of the compound with altered functional groups.

    Cyclization Products: Complex heterocyclic structures with potential biological activity.

Wissenschaftliche Forschungsanwendungen

5-Bromo-1-phenethyl-1H-benzo[d]imidazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials, catalysts, and agrochemicals.

Wirkmechanismus

The mechanism of action of 5-bromo-1-phenethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Bromo-1H-benzimidazole: Lacks the phenethyl group, leading to different chemical properties and reactivity.

    1-Phenethyl-1H-benzimidazole:

    5-Bromo-1-phenyl-1H-benzo[d]imidazole: Similar structure but with a phenyl group instead of a phenethyl group, leading to different biological activities.

Uniqueness

5-Bromo-1-phenethyl-1H-benzo[d]imidazole is unique due to the presence of both the bromine atom and the phenethyl group. This combination enhances its chemical reactivity and potential applications in various fields, including chemistry, biology, medicine, and industry. The specific substitution pattern also allows for targeted modifications and the development of new derivatives with tailored properties.

Eigenschaften

Molekularformel

C15H13BrN2

Molekulargewicht

301.18 g/mol

IUPAC-Name

5-bromo-1-(2-phenylethyl)benzimidazole

InChI

InChI=1S/C15H13BrN2/c16-13-6-7-15-14(10-13)17-11-18(15)9-8-12-4-2-1-3-5-12/h1-7,10-11H,8-9H2

InChI-Schlüssel

YDDIMGWUJMBBNV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CCN2C=NC3=C2C=CC(=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.